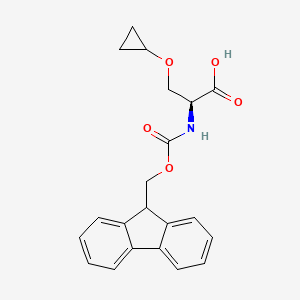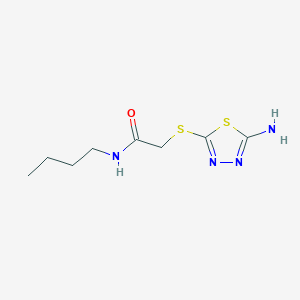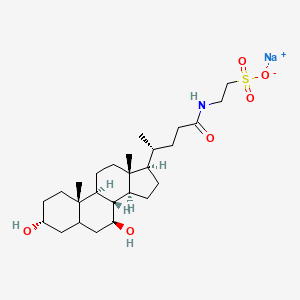
Tauroursodeoxycholic Acid, Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tauroursodeoxycholic Acid, Sodium Salt is a highly hydrophilic bile acid derivative. It is the taurine conjugate of ursodeoxycholic acid and is known for its anti-apoptotic and endoplasmic reticulum stress response dampening effects. This compound is used in various therapeutic applications, including the treatment of gallstones and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Tauroursodeoxycholic Acid, Sodium Salt involves the conjugation of ursodeoxycholic acid with taurine. One method involves dissolving ursodeoxycholic acid in a suitable solvent and reacting it with taurine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under mild conditions to prevent degradation of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes the use of reactors for controlled temperature and pH conditions, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tauroursodeoxycholic Acid, Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include modified bile acids with different therapeutic properties. These derivatives are often studied for their potential use in treating various diseases .
Aplicaciones Científicas De Investigación
Tauroursodeoxycholic Acid, Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solubilizing agent for lipids and membrane-bound proteins.
Medicine: Used in the treatment of gallstones, amyotrophic lateral sclerosis (ALS), and neurodegenerative diseases like Alzheimer’s and Parkinson’s
Industry: Employed in the formulation of pharmaceuticals and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Tauroursodeoxycholic Acid, Sodium Salt involves several pathways:
Anti-apoptotic Effects: It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, thereby decreasing cytochrome c release.
Endoplasmic Reticulum Stress Response: It reduces endoplasmic reticulum stress by decreasing caspase 12 activity and calcium efflux from the endoplasmic reticulum.
Neuroprotective Effects: It protects neuronal cells by reducing oxidative stress, protecting mitochondria, and exhibiting anti-inflammatory properties.
Comparación Con Compuestos Similares
Tauroursodeoxycholic Acid, Sodium Salt is unique compared to other bile acids due to its high hydrophilicity and specific therapeutic effects. Similar compounds include:
Ursodeoxycholic Acid: The parent compound, used primarily for treating gallstones.
Taurodeoxycholic Acid: Another taurine-conjugated bile acid with similar but less potent effects.
Chenodeoxycholic Acid: A bile acid used in the treatment of gallstones and certain liver diseases.
This compound stands out due to its broader range of applications and higher efficacy in neuroprotective and anti-apoptotic roles .
Propiedades
Fórmula molecular |
C26H44NNaO6S |
|---|---|
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
sodium;2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1 |
Clave InChI |
IYPNVUSIMGAJFC-IBESZQBRSA-M |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



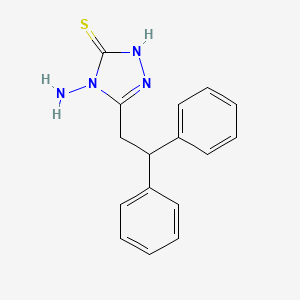
![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)
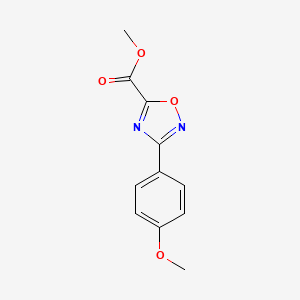


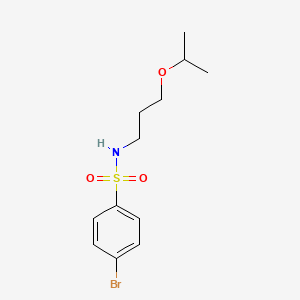

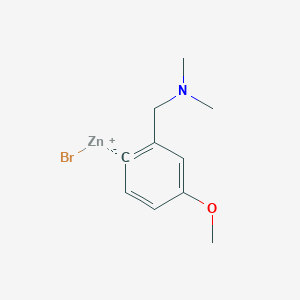
![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
![[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B14890944.png)
